molecular formula C17H11N3OS B15186624 3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one CAS No. 95356-81-3

3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one

Cat. No.: B15186624
CAS No.: 95356-81-3
M. Wt: 305.4 g/mol
InChI Key: BKMODYAJXAISPW-SDNWHVSQSA-N
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Description

3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a thiazole ring fused with a triazole ring, along with phenyl and phenylmethylene substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenylmethylene groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or triazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which 3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In the context of its anticancer activity, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.

Uniqueness

3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one stands out due to its unique combination of thiazole and triazole rings, along with the phenyl and phenylmethylene substituents

Properties

CAS No.

95356-81-3

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

(6E)-6-benzylidene-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C17H11N3OS/c21-16-14(11-12-7-3-1-4-8-12)22-17-19-18-15(20(16)17)13-9-5-2-6-10-13/h1-11H/b14-11+

InChI Key

BKMODYAJXAISPW-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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